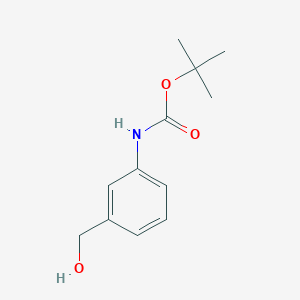

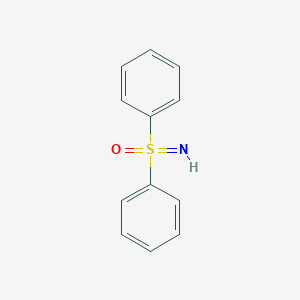

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

Overview

Description

Tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic synthesis due to their protective group properties and utility as intermediates in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization, which is crucial for constructing highly functionalized intermediates . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl carbamates, showcasing the versatility of synthesis methods .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to various other functional groups depending on the specific compound. This structure is pivotal for the compound's reactivity and its role as an intermediate in organic synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group serves as a protecting group for the nitrogen, which can be removed under certain conditions to yield the free amine. The versatility of tert-butyl carbamates is further demonstrated by their transformation into different functional groups, such as amines and alcohols, which are valuable in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility in various solvents, stability under different conditions, and reactivity towards other chemical species. For example, the stability of the carbamate linkage in solid-phase synthesis is crucial for its utility as a handle in peptide synthesis . The tert-butyl group imparts steric bulk, which can affect the compound's reactivity and stability.

Scientific Research Applications

Medicinal Chemistry : tert-Butyl (3-(hydroxymethyl)phenyl)carbamate derivatives have been evaluated for their antiarrhythmic and hypotensive properties. For instance, certain compounds exhibited strong hypotensive action and antiarrhythmic activity comparable to the drug Propranolol (Chalina, Chakarova, & Staneva, 1998).

Organic Synthesis : This compound plays a role in asymmetric Mannich reactions, contributing to the synthesis of chiral amino carbonyl compounds. It is also used as a building block in organic synthesis, demonstrating its versatility in chemical transformations (Yang, Pan, & List, 2009).

Enzymatic Studies : The enzymatic kinetic resolution of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate has been investigated. This process involves lipase-catalyzed transesterification, leading to optically pure enantiomers, showcasing the compound's application in chiral synthesis (Piovan, Pasquini, & Andrade, 2011).

Deprotection Studies : Aqueous phosphoric acid has been used for the deprotection of tert-Butyl carbamates, esters, and ethers, demonstrating the compound's importance in protecting group strategies in organic synthesis (Li et al., 2006).

Metabolic Studies : The metabolism of tert-Butyl phenylcarbamate derivatives has been explored in insects and mammals, revealing insights into the metabolic pathways and enzymatic processes involved (Douch & Smith, 1971).

Synthetic Intermediate : This compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting its utility in the synthesis of biologically important molecules (Ober, Marsch, Harms, & Carell, 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMWQSDBBSURGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561257 | |

| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | |

CAS RN |

118684-31-4 | |

| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)